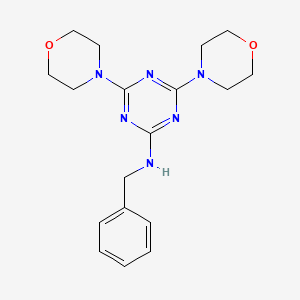

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine

Description

Properties

IUPAC Name |

N-benzyl-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-2-4-15(5-3-1)14-19-16-20-17(23-6-10-25-11-7-23)22-18(21-16)24-8-12-26-13-9-24/h1-5H,6-14H2,(H,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWZQLGRNOWGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine typically involves the reaction of 2,4-dichloro-6-benzylamino-1,3,5-triazine with morpholine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The morpholino groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding amines and triazine derivatives.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cancer Therapeutics

One of the most promising applications of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is its role as a potential anticancer agent. Research has indicated that derivatives of 1,3,5-triazines exhibit significant antitumor activity through various mechanisms:

- Inhibition of PI3K/mTOR Pathway : A series of bis(morpholino-1,3,5-triazine) derivatives have been identified as potent inhibitors of the PI3K/mTOR signaling pathway. This pathway is crucial for cell proliferation and survival; thus, its inhibition can lead to reduced tumor growth. For instance, one derivative demonstrated excellent in vitro and in vivo antitumor efficacy against xenograft models .

- Antiproliferative Activity : Preliminary studies on related triazine derivatives have shown promising antiproliferative effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin .

Other Therapeutic Applications

In addition to its anticancer properties, this compound may have applications in other therapeutic areas:

- Antimicrobial Activity : Some triazine derivatives have been reported to possess antimicrobial properties. This suggests that compounds like this compound could be explored for their potential use in treating bacterial infections .

- Neurological Effects : The structural similarities between triazines and known neuroactive compounds indicate that they might also exhibit effects on the central nervous system. This area remains under-researched but holds potential for future studies .

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound derivatives:

Mechanism of Action

The mechanism of action of 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological context and the type of cancer being studied.

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Formula : $ C{18}H{23}N7O2 $ (estimated based on substituents).

- Solubility: Enhanced by morpholino groups due to oxygen lone pairs, improving aqueous solubility compared to nonpolar derivatives like 2,4-diamino-6-phenyl-1,3,5-triazine .

- Stability: Morpholino groups form protective films on surfaces, suggesting resistance to degradation under oxidative conditions .

Comparison with Similar 1,3,5-Triazine Derivatives

Substituent Effects on Activity

- Anticancer Activity: Benzylamino and morpholino groups synergize to enhance kinase inhibition, outperforming simpler analogs like 2-amino-4-chloro-6-cyclopropyl-1,3,5-triazine .

- Safety Profile: Unlike chlorinated triazines (e.g., ATZ), the benzylamino-morpholino combination reduces acute toxicity, as seen in the non-hazard classification of 2,4-diamino-6-phenyl derivatives .

Structural Modifications and Solubility

- Oxygen-Rich Substituents: Morpholino groups improve solubility (e.g., 75% yield in THF ) compared to hydrophobic cyclopropyl or phenyl substituents.

- Lipophilicity: Benzylamino introduces moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Biological Activity

2,4-Bismorpholino-6-benzylamino-1,3,5-triazine is a derivative of the 1,3,5-triazine family known for its diverse biological activities. This compound has attracted significant attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides an in-depth overview of its biological activity, including synthesis methods, case studies, and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate morpholine and benzylamine into the triazine framework. The structural features of this compound contribute to its biological efficacy. The presence of two morpholino groups enhances solubility and bioavailability, while the benzylamino group is crucial for receptor interactions.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 1,3,5-triazine derivatives. For instance:

- In vitro Studies : The compound has shown promising results against various cancer cell lines. In a study evaluating multiple derivatives, some triazine analogs exhibited IC50 values comparable to established chemotherapeutics like cisplatin. Specifically, certain derivatives demonstrated selective cytotoxicity against breast (MCF-7) and colon (HCT-116) cancer cells with IC50 values around 20–27 µM .

- In vivo Models : In animal models, specific bis(morpholino) derivatives have been effective in inhibiting tumor growth in subcutaneous and orthotopic xenograft models .

Antimicrobial Activity

The antimicrobial properties of triazine derivatives are well-documented:

- Bacterial Inhibition : Compounds similar to this compound have shown significant antibacterial activity against a range of pathogens. For example, derivatives have been tested against Mycobacterium tuberculosis and exhibited moderate to excellent inhibition .

- Antiviral Properties : Some studies have reported antiviral activities against viruses such as PVY (Potato Virus Y), where certain analogs displayed protective and curative effects comparable to standard antiviral agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Effect on Activity |

|---|---|

| Morpholino Groups | Enhance solubility and receptor binding |

| Benzylamino Group | Critical for target interaction |

| Substituents on Triazine Ring | Modulate potency and selectivity |

Research indicates that variations in substituents can significantly alter the compound's efficacy. For instance, modifications on the benzyl ring or the morpholino groups can lead to enhanced selectivity towards cancer cells while reducing toxicity to normal cells .

Case Studies

- Antitumor Efficacy : A study highlighted a series of bis(morpholino-1,3,5-triazine) derivatives that were optimized for PI3K/mTOR inhibition. One particular derivative demonstrated substantial antitumor activity in both in vitro and in vivo settings .

- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of triazine derivatives against various bacterial strains. Results indicated that certain compounds exhibited higher potency than traditional antibiotics .

Q & A

Q. Q: What are the standard synthetic routes for preparing 2,4-Bismorpholino-6-benzylamino-1,3,5-triazine, and how can reaction conditions be optimized?

A: The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting a chloro-substituted triazine (e.g., 2,4-dichloro-6-benzylamino-1,3,5-triazine) with morpholine under reflux in polar aprotic solvents like DMF or DMSO. Key parameters include:

- Molar ratios : A 2:1 molar ratio of morpholine to chloro-triazine ensures complete substitution .

- Temperature : Elevated temperatures (80–100°C) accelerate reaction rates .

- Purification : Column chromatography or recrystallization from ethanol removes unreacted amines and byproducts .

Contamination risks (e.g., residual chlorides) are mitigated by NMR analysis .

Basic Characterization Techniques

Q. Q: Which analytical methods are critical for confirming the structure and purity of this triazine derivative?

A:

- X-ray crystallography : Resolves crystal packing and bond angles (e.g., triclinic system with space group P1 for similar triazines) .

- NMR spectroscopy :

- IR spectroscopy : N–H stretches (3300–3400 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) confirm functional groups .

Advanced Mechanistic Studies

Q. Q: How does this compound inhibit photosynthetic electron transport, and what structural features drive this activity?

A: The compound competes with plastoquinone for binding to the D1 protein in Photosystem II. Key structural determinants include:

- Benzylamino group : Enhances lipophilicity, improving membrane penetration .

- Morpholino substituents : Electron-donating effects stabilize charge-transfer interactions with the quinone-binding site .

Activity is quantified via Hill coefficient analysis of inhibition curves (IC₅₀ typically <1 µM in chloroplast assays) .

Advanced Applications in Materials Science

Q. Q: How can this triazine derivative be incorporated into nitrogen-rich polymers for energetic applications?

A: The morpholino and benzylamino groups enable polymerization via:

- Polycondensation : Heating with diamine linkers forms thermally stable networks (e.g., hyperbranched polymers with N-content >50%) .

- Radical polymerization : Vinyl-functionalized triazines (synthesized via substitution with vinylamine) yield crosslinked polymers for propellants .

Thermogravimetric analysis (TGA) shows decomposition temperatures >300°C, suitable for high-energy materials .

Resolving Data Contradictions

Q. Q: How can conflicting reports about environmental mobility (e.g., soil adsorption vs. biodegradation) be reconciled?

A:

- Soil adsorption (Koc) : Experimental Koc values (~130) suggest high mobility, but field studies show slower dissipation due to:

Advanced Structure-Activity Relationships (SAR)

Q. Q: What substituent modifications enhance bioactivity or material properties?

A:

- Electron-withdrawing groups (e.g., Cl at the 2-position): Increase herbicidal potency by 10-fold .

- Alkyl chain elongation (e.g., replacing benzyl with nonyl): Improves surfactant properties but reduces thermal stability .

- Morpholino vs. piperidine : Morpholino’s oxygen atom enhances hydrogen-bonding capacity in polymer matrices .

Degradation and Stability Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.